molecular formula C11H18BFN2O2 B13716279 1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester

1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester

Cat. No.: B13716279
M. Wt: 240.08 g/mol
InChI Key: GLCFLXBGJUYWDF-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters, including pinacol boronic esters, are valuable building blocks in organic synthesis due to their stability and versatility in various chemical reactions .

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester typically involves the reaction of 1-(2-Fluoroethyl)pyrazole with boronic acid pinacol ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions, such as Suzuki-Miyaura coupling and protodeboronation. In these reactions, the boronic ester group acts as a nucleophile, transferring its organic group to a palladium catalyst or undergoing radical-mediated transformations .

Comparison with Similar Compounds

1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:

Properties

Molecular Formula

C11H18BFN2O2

Molecular Weight

240.08 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C11H18BFN2O2/c1-10(2)11(3,4)17-12(16-10)9-5-7-15(14-9)8-6-13/h5,7H,6,8H2,1-4H3

InChI Key

GLCFLXBGJUYWDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCF

Origin of Product

United States

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